4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide
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Overview
Description
4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is an organic compound that features a tert-butyl group, a pyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide typically involves the condensation of 4-tert-butylbenzoyl chloride with 3-pyridinecarboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridines or benzamides.
Scientific Research Applications
4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(pyridin-3-ylmethyl)benzamide
- 4-tert-butyl-N-(pyridin-2-ylmethyl)benzamide
- 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide
Uniqueness
4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide |
InChI |
InChI=1S/C18H21N3O/c1-13(15-6-5-11-19-12-15)20-21-17(22)14-7-9-16(10-8-14)18(2,3)4/h5-12H,1-4H3,(H,21,22)/b20-13+ |
InChI Key |
WGBQYGMZXDCICU-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/C2=CN=CC=C2 |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)C2=CN=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)C2=CN=CC=C2 |
Origin of Product |
United States |
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